![molecular formula C22H14ClN3O4 B5908506 N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5908506.png)
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide is a chemical compound that has been extensively researched for its various applications in scientific research. It is also known as ANCA or ANCA-13 and is a fluorescent probe that has been used for various imaging applications.
Wirkmechanismus
ANCA-13 works by binding to specific molecules within cells and emitting a fluorescent signal when excited by light. The binding specificity of ANCA-13 can be controlled by modifying the chemical structure of the compound.
Biochemical and Physiological Effects:
ANCA-13 has been shown to have minimal effects on cellular function and viability, making it a useful tool for studying cellular processes without interfering with them. However, it is important to note that ANCA-13 can potentially interfere with cellular processes if used at high concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ANCA-13 in lab experiments include its high specificity and sensitivity for detecting specific molecules within cells. ANCA-13 is also relatively easy to use and can be used in a variety of imaging applications.
The limitations of using ANCA-13 in lab experiments include the potential for interference with cellular processes at high concentrations. ANCA-13 also requires specialized equipment for imaging, which may not be available in all labs.
Zukünftige Richtungen
There are several future directions for research involving ANCA-13. One potential direction is to further optimize the chemical structure of ANCA-13 to increase its binding specificity and reduce any potential interference with cellular processes. Another direction is to explore the use of ANCA-13 in live-cell imaging applications, which would require the development of new imaging techniques that can detect the fluorescent signal emitted by ANCA-13 in living cells. Additionally, ANCA-13 could be used in combination with other imaging probes to study complex cellular processes and interactions.
Synthesemethoden
The synthesis of ANCA-13 involves the reaction of 2-chloro-5-nitrophenyl isocyanate with 2-aminobenzoxazole in the presence of triethylamine. The resulting product is then reacted with 3-nitrophenylacrylic acid to obtain ANCA-13.
Wissenschaftliche Forschungsanwendungen
ANCA-13 has been widely used in scientific research for its fluorescent properties. It has been used as a fluorescent probe to detect the presence of proteins, DNA, and RNA in cells. ANCA-13 has also been used for cellular imaging applications, such as tracking the localization and movement of proteins within cells.
Eigenschaften
IUPAC Name |
(E)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O4/c23-18-7-2-1-6-17(18)22-25-19-13-15(9-10-20(19)30-22)24-21(27)11-8-14-4-3-5-16(12-14)26(28)29/h1-13H,(H,24,27)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWIWKACEFTYFQ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone](/img/structure/B5908426.png)
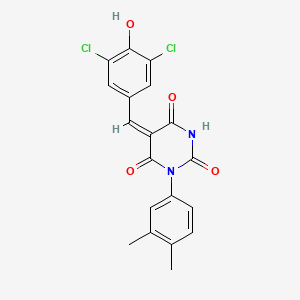
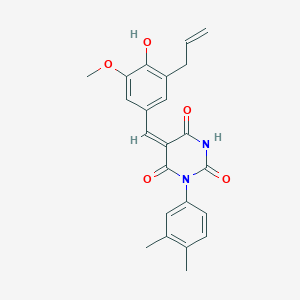

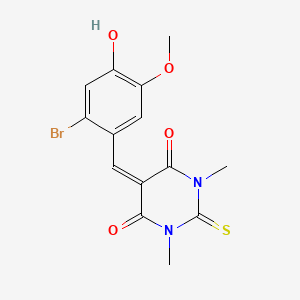
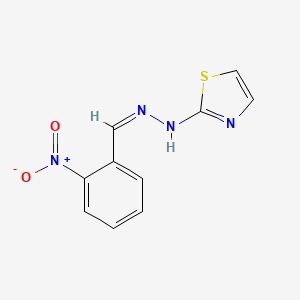
![N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide](/img/structure/B5908457.png)
![1-(3,4-dimethylphenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5908458.png)
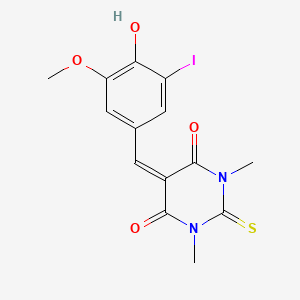
![N'-[1-(3-methoxyphenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B5908487.png)
![N-(4-{[3-(3-nitrophenyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5908503.png)
![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B5908512.png)
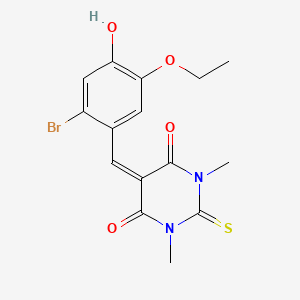
![methyl 4-(5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5908528.png)